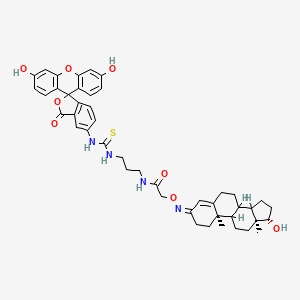

Testosterone-dap-fluorescein

描述

Significance of Fluorescent Reporter Molecules in Steroid Hormone System Investigations

Fluorescent reporter molecules are compounds that emit light upon excitation, and their use has revolutionized the investigation of the steroid hormone system. By chemically linking a steroid to a fluorescent dye (a fluorophore), scientists can create a probe that mimics the natural hormone, allowing for the direct visualization of its journey and interactions within living cells. The significance of these tools is multifaceted. They are crucial for analyzing steroid uptake in real-time, monitoring intracellular and subcellular transport, and investigating the dynamics of steroid-binding proteins. researchgate.net

Advanced fluorescence-based techniques, such as Förster Resonance Energy Transfer (FRET), leverage these probes to study the dimerization of steroid receptors, a critical step in their activation. nih.gov Furthermore, reporter gene assays, which use fluorescent proteins like Green Fluorescent Protein (GFP), can be designed to light up when a steroid hormone activates its corresponding receptor, providing a quantifiable measure of hormonal activity. nih.govctdbase.org These methods, often employed in high-content screening and automated microscopy, allow for the rapid assessment of compounds that might modulate steroid receptor function, accelerating drug discovery efforts. researchgate.net The high sensitivity and minimal sample volumes required for many fluorescence-based techniques offer distinct advantages over older methods. nih.gov

Rationale for the Design and Utility of Testosterone-dap-fluorescein

This compound emerged from the systematic research aimed at creating an optimal fluorescent androgen probe. Its design is a deliberate combination of three key components, each with a specific function.

The Steroid Core: The molecule is built upon the testosterone (B1683101) framework, the principal male sex hormone, to ensure that the probe targets the biological machinery related to androgen signaling, such as the androgen receptor and anti-testosterone antibodies.

The Fluorophore: Fluorescein (B123965) was chosen as the reporter molecule. It is a well-characterized and highly fluorescent dye that emits an intense greenish-yellow light, making it readily detectable in microscopic and spectroscopic applications. nih.gov

The Linker: A diaminopropyl (DAP) group serves as the spacer arm, connecting the testosterone steroid to the fluorescein dye. This specific linker was one of several tested to find a length that effectively minimized steric hindrance, thereby preserving the essential binding characteristics of the testosterone portion of the molecule.

The primary utility of this compound, as demonstrated in the original study that described its synthesis, is its ability to act as a tracer in immunoassays. The research confirmed that the final conjugate was immunoreactive with anti-testosterone antiserum, validating its design and function. This finding established the probe as a valuable reagent for the fluorescent detection and quantification of testosterone-binding antibodies or, in a competitive assay format, of testosterone itself.

Data and Research Findings

The development of this compound was a key step in the creation of non-radioactive tools for steroid hormone research. Its properties and the findings from its initial characterization are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 75585-81-8 | |

| Molecular Formula | C₄₅H₅₀N₄O₈S |

| Key Components | Testosterone (Steroid), Diaminopropyl (Linker), Fluorescein (Fluorophore) | |

Table 2: Key Research Findings for this compound

| Research Area | Finding | Implication | Source |

|---|

| Immunoreactivity | The this compound conjugate is immunoreactive with anti-testosterone antiserum. | The probe successfully binds to testosterone-specific antibodies, making it a suitable tracer for use in fluorescence-based immunoassays. | |

Structure

2D Structure

属性

CAS 编号 |

75585-81-8 |

|---|---|

分子式 |

C45H50N4O8S |

分子量 |

807 g/mol |

IUPAC 名称 |

N-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propyl]-2-[(Z)-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetamide |

InChI |

InChI=1S/C45H50N4O8S/c1-43-16-14-27(20-25(43)4-8-30-32-12-13-39(52)44(32,2)17-15-33(30)43)49-55-24-40(53)46-18-3-19-47-42(58)48-26-5-9-34-31(21-26)41(54)57-45(34)35-10-6-28(50)22-37(35)56-38-23-29(51)7-11-36(38)45/h5-7,9-11,20-23,30,32-33,39,50-52H,3-4,8,12-19,24H2,1-2H3,(H,46,53)(H2,47,48,58)/b49-27-/t30?,32?,33?,39-,43-,44-/m0/s1 |

InChI 键 |

GGBQMAXQUMJRNU-DDCQBVKZSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC34C |

手性 SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)NCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)/CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC34C |

同义词 |

17 beta-hydroxy-4-androsten-3-one 3-(3',6'-dihydroxyfluoran-5-ylthioureidopropylcarbamoylmethyl)oxime testosterone-DAP-fluorescein |

产品来源 |

United States |

Chemical Synthesis and Structural Elucidation Methodologies of Testosterone Dap Fluorescein

Strategic Considerations in the Design of Testosterone-dap-fluorescein

The design of a fluorescent steroid probe like this compound is a multi-faceted process that balances the preservation of biological activity with the introduction of a fluorescent reporter group. Each component of the conjugate is selected and integrated to fulfill a specific role.

Testosterone (B1683101) is the principal male sex hormone and an anabolic steroid, making it a molecule of significant biological interest. Its selection as the core of the probe allows researchers to study its binding proteins, cellular uptake, and distribution. However, covalently attaching a linker and a bulky fluorophore requires careful consideration of the modification site on the steroid nucleus.

A linker, or spacer, is a critical component in the design of fluorescent probes. nih.gov In this compound, a diaminopropane (B31400) (dap) group serves this purpose. The primary function of the linker is to physically separate the large, planar fluorescein (B123965) molecule from the testosterone steroid core. nih.gov

This separation is crucial for two main reasons:

Preventing Steric Hindrance: Without a spacer, the bulky fluorophore could sterically block the testosterone moiety from fitting into its binding site on a receptor or enzyme. nih.gov

Preserving Biological Activity: By holding the fluorophore at a distance, the linker helps to ensure that the testosterone core can interact with its biological targets in a manner similar to the unconjugated hormone.

Research has involved preparing fluorescent testosterone derivatives with hydrocarbon "bridges" of varying lengths to determine the optimal distance required to avoid these interference effects. nih.gov The diaminopropane linker provides a short, flexible chain that is sufficient to mitigate steric hindrance while providing a reactive primary amine group at its terminus for conjugation to the fluorophore. nih.gov

Fluorescein is a widely used fluorophore in biological research for several advantageous reasons. wikipedia.org Its isothiocyanate derivative (FITC) is commonly used to label molecules for applications like fluorescence microscopy and flow cytometry. wikipedia.orgnih.gov

Key properties of fluorescein that make it an effective signaling unit include:

High Quantum Yield: It is a very bright fluorophore, meaning it efficiently converts absorbed light into emitted fluorescent light.

Photophysical Properties: Fluorescein has a maximum absorption at approximately 494 nm and a maximum emission at 512 nm (in water), which are compatible with common excitation sources (like an argon laser) and detection systems. wikipedia.org

Well-Established Conjugation Chemistry: The methods for covalently attaching fluorescein to other molecules, particularly via its amine-reactive derivatives, are well-documented and reliable. nih.govtdblabs.se

Despite its utility, fluorescein has limitations, such as a fluorescent signal that is sensitive to pH and a propensity for photobleaching (fading upon prolonged exposure to light). tdblabs.se These factors must be taken into account during experimental design and data interpretation.

| Component | Role in Conjugate | Key Properties |

|---|---|---|

| Testosterone | Biological Recognition Moiety | Steroid hormone structure, binds to androgen receptors. |

| Diaminopropane (dap) Linker | Spacer | Prevents steric hindrance, provides a reactive amine for conjugation. nih.gov |

| Fluorescein | Fluorescent Signaling Unit | High quantum yield, Excitation/Emission maxima ~494/512 nm. wikipedia.org |

Methodologies for the Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential attachment of the linker to the steroid and then the fluorophore to the linker. The process concludes with rigorous purification to ensure the final product is suitable for research applications.

The conjugation process relies on robust and selective chemical reactions to form stable covalent bonds. A common and effective method for linking molecules containing primary amines is through the use of N-hydroxysuccinimide (NHS) esters. glenresearch.com NHS esters react efficiently with primary aliphatic amines under physiologic to slightly alkaline conditions (pH 7.2-9) to form a highly stable amide bond. thermofisher.comlumiprobe.com

The general synthetic route can be outlined as follows:

Modification of Testosterone: Testosterone is first derivatized to introduce a linker arm terminating in a primary amine. This involves reacting the 3-keto group of testosterone to form an oxime, which is then further reacted to attach the diaminopropane linker. nih.gov

Activation of Fluorescein: Fluorescein is prepared as an amine-reactive derivative, such as a fluorescein NHS ester. This "activates" the carboxyl group of the fluorophore for reaction with an amine.

Conjugation: The amine-modified testosterone is then reacted with the fluorescein NHS ester. The primary amine on the dap linker attacks the carbonyl of the NHS ester group, forming a stable amide linkage and releasing NHS as a byproduct. glenresearch.com

An alternative, historically common method involves reacting the amine-modified testosterone with fluorescein isothiocyanate (FITC). nih.govtdblabs.se This reaction forms a stable thiourea (B124793) linkage. tdblabs.se

| Step | Description | Key Parameters |

|---|---|---|

| 1. Reactant Preparation | Dissolve the amine-modified testosterone in a suitable buffer. Dissolve the fluorescein NHS ester in an organic solvent like DMSO or DMF. glenresearch.com | Buffer pH should be optimal for the reaction, typically 8.3-8.5. lumiprobe.comlumiprobe.com |

| 2. Reaction | Add the NHS ester solution to the solution of the amine-containing molecule. A molar excess of the NHS ester is typically used to ensure complete labeling. lumiprobe.com | Incubate at room temperature or 4°C for 0.5 to 4 hours. thermofisher.com |

| 3. Quenching | (Optional) Add a primary amine buffer, such as Tris or glycine, to stop the reaction by consuming any unreacted NHS ester. thermofisher.com | Ensures no further reaction occurs during purification. |

Following the conjugation reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials (both the steroid and the fluorophore), and reaction byproducts. It is essential to purify the conjugate to a high degree to ensure that experimental results are attributable solely to the probe itself.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of fluorescently labeled steroids. encyclopedia.pubnih.govencyclopedia.pub Specifically, Reverse-Phase HPLC (RP-HPLC) is highly effective. In RP-HPLC, the separation is based on the differential partitioning of the sample components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov

The this compound conjugate is significantly more hydrophobic than the unreacted fluorescein NHS ester, allowing for their separation. The HPLC system is typically equipped with both a UV-Vis absorbance detector and a fluorescence detector. encyclopedia.pub The fluorescence detector is set to the excitation and emission wavelengths of fluorescein, providing highly sensitive and selective detection of the desired product, facilitating its collection and subsequent purity assessment. encyclopedia.pubnih.gov The final purity of the compound can be confirmed by analytical HPLC, where a single sharp peak at the correct retention time indicates a homogenous, research-grade product. mdpi.com

Spectroscopic and Spectrometric Methods for Structural Confirmation of Synthetic Products

The structural integrity and successful synthesis of this compound are confirmed through a combination of advanced spectroscopic and spectrometric techniques. These methods provide unambiguous evidence for the covalent linkage of the testosterone steroid core to the fluorescein fluorophore via the diaminopropane bridge. Key analytical methods include ¹H-NMR spectroscopy, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the conjugate. The ¹H-NMR spectrum of this compound is expected to exhibit a combination of characteristic signals from three distinct parts of the molecule: the testosterone steroid nucleus, the fluorescein moiety, and the aminopropyl linker.

Detailed analysis of the spectrum would confirm the synthesis by identifying key proton signals. For instance, the signature peaks of the testosterone backbone, such as the sharp singlets for the angular methyl groups (C-18 and C-19 protons) and the signal for the olefinic proton at C-4, would be present. researchgate.netrsc.org Concurrently, the aromatic protons of the fluorescein xanthene rings and the phenylcarboxyl group would appear in the downfield region of the spectrum. The presence of signals corresponding to the methylene (B1212753) protons of the diaminopropane linker would serve as direct evidence of the successful coupling of the steroid and the dye. Shifts in the signals of protons adjacent to the newly formed oxime and thiourea linkages, compared to the starting materials, would further validate the final structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key Structural Information |

| Testosterone C-18 (H₃) | ~0.8 | Confirms steroid A/B/C/D ring system |

| Testosterone C-19 (H₃) | ~1.2 | Confirms steroid A/B/C/D ring system |

| Testosterone C-4 (H) | ~5.7 | Confirms α,β-unsaturated ketone system |

| Fluorescein aromatic (H) | 6.5 - 8.2 | Confirms presence of the fluorophore |

| Aminopropyl linker (-CH₂-) | 1.5 - 3.5 | Confirms presence of the linker chain |

Note: Expected chemical shifts are approximate and can vary based on the solvent and specific electronic environment of the final conjugate.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized this compound. This technique provides definitive confirmation of the chemical formula, distinguishing the product from starting materials, intermediates, or byproducts with high accuracy. nih.govresearchgate.net

By utilizing techniques such as electrospray ionization (ESI), the intact molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. The experimentally determined monoisotopic mass should align with the theoretically calculated mass of the expected chemical formula (C₄₅H₅₁N₄O₈S), providing unequivocal evidence of a successful conjugation. This analysis is crucial for verifying that the coupling reaction between the amino-propylated testosterone intermediate and fluorescein isothiocyanate has occurred as intended. tdblabs.se

| Parameter | Value |

| Chemical Formula | C₄₅H₅₁N₄O₈S |

| Theoretical Monoisotopic Mass | 823.3458 g/mol |

| Expected Ion Adducts (e.g., ESI+) | [M+H]⁺, [M+Na]⁺ |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to confirm the successful incorporation of the fluorescein fluorophore into the testosterone derivative. The analysis involves measuring the absorbance of light by the molecule across a range of wavelengths. The resulting spectrum for this compound would be dominated by the strong absorption characteristics of the fluorescein moiety. nih.gov

Fluorescein and its derivatives, like fluorescein isothiocyanate (FITC), exhibit a strong, characteristic absorption peak in the visible blue-green region of the spectrum. wikipedia.orgresearchgate.net The presence of this distinct absorption maximum in the final product's spectrum serves as clear qualitative evidence of the successful labeling reaction. Furthermore, fluorescence emission spectroscopy can be used to verify the functionality of the attached fluorophore, with an expected emission in the green region of the spectrum upon excitation at the absorption maximum. aatbio.comresearchgate.net

| Spectroscopic Parameter | Approximate Wavelength (nm) | Significance |

| Maximum Absorption (λmax) | ~495 nm | Confirms the presence of the fluorescein chromophore. wikipedia.org |

| Maximum Emission (λem) | ~519 nm | Confirms the fluorescent properties of the conjugate. wikipedia.org |

Advanced Spectroscopic and Photophysical Characterization for Research Utility

Optimization of Excitation and Emission Parameters in Biological Systems

The spectral characteristics of Testosterone-dap-fluorescein are governed by its fluorescein (B123965) component. Fluorescein is a well-characterized fluorophore with high absorption in the visible range. For this compound, the optimal excitation wavelength is approximately 494-495 nm, with a corresponding fluorescence emission maximum around 520-521 nm. wikipedia.org These parameters are crucial for designing experimental setups, such as fluorescence microscopy and microplate-based assays, to maximize signal detection while minimizing background autofluorescence from biological samples.

In biological systems, factors such as pH can influence the spectral properties of fluorescein. mdpi.comencyclopedia.pub Fluorescein's absorption and emission are pH-dependent over the range of 5 to 9, with an ionization equilibrium pKa of about 6.4. wikipedia.org The dianionic form, prevalent under basic conditions (pH > 8), is the most fluorescent species. mdpi.comencyclopedia.pub Therefore, assays using this compound must be conducted in well-buffered solutions, typically around pH 7.4, to ensure stable and reproducible fluorescence signals.

Table 1: Spectroscopic Parameters for this compound

| Parameter | Wavelength (nm) | Notes |

|---|---|---|

| Peak Excitation (λex) | ~495 | Corresponds to the absorption maximum of the fluorescein dianion. wikipedia.org |

| Peak Emission (λem) | ~521 | Characteristic green fluorescence. |

| Isosbestic Point | 460 | Wavelength of equal absorption for all pH values, useful for ratiometric measurements. wikipedia.org |

Assessment of Photostability and Quantum Yield in Aqueous and Cellular Environments

The quantum yield (ΦF) of a fluorophore describes its efficiency in converting absorbed photons into emitted fluorescent light. Fluorescein exhibits a very high quantum yield, approaching 0.95 in basic aqueous solutions (e.g., 0.1 M NaOH), making it an intensely bright fluorescent tag. mdpi.comencyclopedia.pub However, this value can be sensitive to the local environment. When conjugated to biomolecules like proteins, the quantum yield of fluorescein can be reduced. thermofisher.com

A significant drawback of fluorescein and its derivatives is their susceptibility to photobleaching, which is the light-induced, irreversible destruction of the fluorophore. mdpi.comencyclopedia.pub This can be a limiting factor in long-term or high-intensity imaging experiments. The photostability of a fluorescent probe is a critical parameter for its utility in applications like confocal microscopy. nih.gov While specific data on the photostability of this compound is not extensively detailed, it is expected to share the general photobleaching characteristics of fluorescein. mdpi.com The presence of molecular oxygen can accelerate photobleaching, a factor to consider in cellular environments. mdpi.comnih.gov

Table 2: Photophysical Properties of the Fluorescein Moiety

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Quantum Yield (ΦF) | ~0.95 | In 0.1 M NaOH solution. mdpi.comencyclopedia.pub Value can decrease upon conjugation or in different microenvironments. thermofisher.com |

| Photostability | Moderate | Susceptible to photobleaching, a primary limitation for fluorescein-based probes. mdpi.comencyclopedia.pub |

Investigations into Environment-Sensitive Fluorescence Properties and Their Implications for Assays

The fluorescence of the fluorescein moiety is highly sensitive to its immediate molecular environment, a property that is exploited in various biological assays. thermofisher.comcore.ac.uk Changes in solvent polarity, viscosity, and binding to macromolecules can all modulate fluorescence intensity. core.ac.ukinstras.com For this compound, this sensitivity is the basis for its use in studying interactions with the androgen receptor (AR) and other binding proteins.

When the testosterone (B1683101) portion of the conjugate binds to the hydrophobic ligand-binding pocket of the AR, the fluorescein tag experiences a change in its microenvironment. This alteration, such as the exclusion of water molecules, can lead to a detectable change in fluorescence intensity. core.ac.uk For instance, the fluorescence of a fluorescein-labeled heat shock transcription factor was observed to increase 1.7-fold upon binding to its specific DNA target. nih.gov This phenomenon allows for the development of homogeneous binding assays where the interaction can be monitored directly in solution without the need for separation steps. The pH sensitivity of fluorescein is also a critical factor; its fluorescence diminishes drastically in acidic environments, which is relevant when studying cellular compartments with varying pH. mdpi.comencyclopedia.pubnih.gov

Fluorescence Lifetime Analysis in Complex Biological Matrices

Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. sigmaaldrich.comfrontiersin.org For the deprotonated form of fluorescein, the lifetime is approximately 4 nanoseconds (ns). wikipedia.org Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore that is generally independent of its concentration but highly sensitive to its molecular environment. sigmaaldrich.comfrontiersin.org This makes fluorescence lifetime imaging microscopy (FLIM) a powerful technique for probing molecular interactions within complex biological matrices like living cells. nih.govunige.ch

By measuring the spatial distribution of fluorescence lifetimes, FLIM can distinguish between free and protein-bound populations of this compound within a cell. Changes in the fluorescence lifetime of the probe upon binding to the androgen receptor can provide quantitative information about receptor engagement and localization. unige.ch This method offers a robust alternative to intensity-based measurements, as it is less susceptible to artifacts from photobleaching or variations in probe concentration. sigmaaldrich.com

Fluorescence Quenching Studies for Interaction Analysis

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including interactions with other molecules in the environment. nih.gov The fluorescence of fluorescein is known to be quenched by proximity to certain amino acid residues, such as tryptophan, and by specific DNA bases, particularly guanine. rsc.orgrsc.org

This quenching phenomenon can be harnessed to study steroid-protein interactions. nih.govdergipark.org.trresearchgate.net When this compound binds to the androgen receptor, the fluorescein tag may be brought into close proximity with quenching residues within the receptor's binding domain. This would result in a decrease in fluorescence intensity, providing a direct signal of the binding event. dergipark.org.trresearchgate.net The efficiency of this quenching can be analyzed using models like the Stern-Volmer equation to determine binding constants and stoichiometry. dergipark.org.trresearchgate.net Such studies are fundamental for characterizing the affinity and specificity of ligand-receptor interactions.

Compound Reference Table

Molecular Interactions and Binding Dynamics of Testosterone Dap Fluorescein in Research Models

Analysis of Androgen Receptor Binding Specificity and Affinity

The androgen receptor (AR) is a ligand-activated transcription factor that mediates the effects of androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org Understanding the binding characteristics of fluorescent probes like Testosterone-dap-fluorescein to the AR is crucial for interpreting experimental results accurately.

Competitive Binding Assays with Native Ligands and Synthetic Androgens

Competitive binding assays are a fundamental method for determining the specificity and relative affinity of a labeled ligand, such as this compound, for its receptor. In these assays, the fluorescent probe is incubated with the androgen receptor in the presence of varying concentrations of an unlabeled competitor, which can be a native ligand (e.g., testosterone, DHT) or a synthetic androgen.

The principle of this assay is that the unlabeled competitor will displace the fluorescent probe from the receptor's binding site in a concentration-dependent manner. By measuring the decrease in the fluorescent signal, an inhibition curve can be generated, and the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe) can be determined. This value provides a measure of the competitor's affinity for the receptor relative to the fluorescent probe.

Research has shown that while testosterone and DHT bind to the androgen receptor with similar high affinities, DHT is a more potent androgen. frontiersin.org This difference in potency is largely attributed to their differing binding kinetics rather than just their binding affinities. frontiersin.org Competitive binding assays using this compound can help to further elucidate these nuanced interactions. For instance, comparing the displacement of this compound by testosterone versus DHT can provide insights into the relative binding strengths of these native androgens.

It is important to note that early research into fluorescent androgen derivatives highlighted that ligands with binding affinities less than 5% of that of the potent synthetic androgen methyltrienolone (B1676529) were often inadequate for reliable receptor detection. This underscores the importance of using competitive binding assays to characterize the affinity of probes like this compound to ensure they are suitable for the intended research applications.

| Competitor | Description | Expected Outcome in Competitive Assay with this compound |

| Testosterone | Native androgen. | Will compete for binding to the androgen receptor, causing a dose-dependent decrease in the fluorescent signal. |

| Dihydrotestosterone (DHT) | A more potent metabolite of testosterone. | Expected to be a strong competitor, potentially showing a lower IC50 value than testosterone, reflecting its potent nature. frontiersin.org |

| Methyltrienolone (R1881) | A potent synthetic androgen. | Often used as a high-affinity reference competitor in androgen receptor binding assays. epa.gov |

| Bicalutamide | A non-steroidal antiandrogen. | Functions by competitively blocking androgen binding and would be expected to displace this compound. frontiersin.org |

Determination of Binding Kinetics and Equilibrium Dissociation Constants in Recombinant Systems

While competitive binding assays provide information on relative affinities, a more detailed understanding of the interaction between this compound and the androgen receptor requires the determination of binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd). These parameters can be measured using techniques like fluorescence polarization (FP) in recombinant systems, which utilize purified receptor proteins. nih.govbmglabtech.com

The association rate constant (kon or ka) describes how quickly the fluorescent probe binds to the receptor, while the dissociation rate constant (koff or kd) describes how quickly the complex falls apart. duke.edu The equilibrium dissociation constant (Kd) is the ratio of koff to kon (Kd = koff/kon) and represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. duke.edunih.gov A lower Kd value indicates a higher binding affinity.

Fluorescence polarization is a particularly useful technique for these measurements. It is based on the principle that a small, fluorescently labeled molecule (like this compound) rotates rapidly in solution, resulting in low polarization of emitted light. bmglabtech.com When it binds to a much larger molecule like the androgen receptor, its rotation slows down, leading to an increase in fluorescence polarization. This change in polarization can be used to monitor the binding reaction in real-time and determine the kinetic and equilibrium constants. nih.govbmglabtech.com

Studies have highlighted the importance of binding kinetics in determining the biological activity of androgens. For example, the dissociation rate of DHT from the androgen receptor is three to five times slower than that of testosterone, which contributes to its higher potency. frontiersin.org Determining the binding kinetics of this compound is therefore essential for understanding how well it mimics the behavior of native androgens and for the correct interpretation of data from cellular and in vivo studies.

| Parameter | Description | Significance for this compound |

| Association Rate Constant (kon) | The rate at which the probe binds to the androgen receptor. | A fast association rate can be advantageous for certain experimental setups. |

| Dissociation Rate Constant (koff) | The rate at which the probe-receptor complex dissociates. | A slow dissociation rate can indicate a more stable complex, which may be desirable for imaging studies. |

| Equilibrium Dissociation Constant (Kd) | The concentration of the probe at which 50% of the receptors are bound at equilibrium. | A key measure of binding affinity; a lower Kd indicates higher affinity. |

Methodologies for Resolving Discrepancies in Reported Binding Affinities (e.g., Orthogonal Methods, Buffer Composition Assessment)

Discrepancies in reported binding affinities for ligands like this compound can arise from various factors, including differences in experimental conditions and methodologies. To ensure the accuracy and reproducibility of binding data, it is crucial to employ strategies to resolve these discrepancies.

Orthogonal Methods: One effective approach is the use of orthogonal methods, which are distinct analytical techniques that measure the same parameter through different physical principles. nih.gov For example, if binding affinity is initially determined using fluorescence polarization, it can be validated using another method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). nih.govacs.org Agreement between the results from these different methods provides greater confidence in the determined binding affinity.

Buffer Composition Assessment: The composition of the buffer used in binding assays can significantly impact the interaction between a ligand and its receptor. Factors such as pH, ionic strength, and the presence of additives can alter protein conformation and ligand stability. Therefore, a thorough assessment and standardization of buffer composition are essential for obtaining consistent and comparable results. When discrepancies are observed, a systematic evaluation of the buffer components used in the different studies can help to identify the source of the variation.

Goodness-of-Fit Analysis: In data analysis, particularly for saturation and competitive binding assays, the goodness-of-fit of the data to the binding model should be carefully evaluated. epa.gov Statistical measures like the R-squared value indicate how well the experimental data fit the theoretical curve. epa.gov Poor goodness-of-fit may suggest that the chosen model is inappropriate or that there are experimental artifacts that need to be addressed.

By employing these rigorous methodologies, researchers can resolve discrepancies in reported binding affinities and establish a more accurate and reliable understanding of the molecular interactions of this compound.

Interaction with Sex Hormone-Binding Globulin (SHBG) and Other Steroid-Binding Proteins

In the bloodstream, testosterone is primarily bound to transport proteins, with sex hormone-binding globulin (SHBG) and albumin being the most significant. nih.govnih.gov Only a small fraction of testosterone is "free" or unbound and thus biologically active. nih.govmedlineplus.gov Therefore, the interaction of this compound with these binding proteins is a critical factor that influences its availability to interact with the androgen receptor.

Characterization of Probe-Protein Interactions in Serum or Cell Lysates

To understand the behavior of this compound in a physiological context, it is necessary to characterize its interactions with proteins present in serum or cell lysates. Techniques like fluorescence polarization can be employed for this purpose. nih.gov By incubating the fluorescent probe with serum or cell lysate and measuring the change in fluorescence polarization, the extent of protein binding can be quantified.

Furthermore, displacement assays can be performed to identify which specific proteins are responsible for binding the probe. In these assays, known ligands for specific binding proteins (e.g., unlabeled testosterone for SHBG) are added to the mixture of the fluorescent probe and serum/lysate. A decrease in fluorescence polarization upon the addition of the competitor would indicate that the probe is being displaced from that particular protein.

Ultrafast affinity extraction is another powerful technique that can be used to study hormone-protein interactions in solution. nih.gov This method can help to determine the binding of this compound to proteins like SHBG and albumin and to measure the free fraction of the probe.

Impact of Protein Binding on Probe Availability for Target Interactions

The binding of this compound to proteins like SHBG and albumin directly impacts its availability to bind to the androgen receptor. medlineplus.gov When the probe is bound to these transport proteins, it is generally considered to be unavailable for interaction with its target receptor. medlineplus.gov This sequestration of the probe can significantly affect the results of cellular assays, as the effective concentration of the free, active probe is much lower than the total concentration added.

Therefore, when using this compound in research models that contain serum or other steroid-binding proteins, it is crucial to consider the impact of this protein binding. The binding affinity of the probe for SHBG and albumin should be determined and taken into account when interpreting the results. For instance, a high affinity for these transport proteins would mean that a higher total concentration of the probe is needed to achieve the desired concentration of free probe for interacting with the androgen receptor.

Understanding these protein-binding dynamics is essential for the accurate application of this compound as a research tool and for translating findings from in vitro to in vivo systems.

Probing Non-Genomic Androgen Receptor Signaling Pathways

The classical, or "genomic," action of androgens involves the binding of hormones like testosterone to the intracellular androgen receptor (AR), which then translocates to the nucleus to regulate gene expression. numberanalytics.com This process typically occurs over hours. amegroups.org However, a growing body of evidence supports the existence of non-genomic signaling pathways that are initiated by androgens within seconds to minutes, far too rapidly to be explained by gene transcription. nih.gov These pathways often involve the activation of cytoplasmic kinase cascades and second messenger systems. amegroups.orgnih.gov

Fluorescently-labeled androgens are valuable tools for investigating these rapid cellular events. A probe such as this compound, which conjugates testosterone to a fluorescent dye, allows for the visualization and tracking of the hormone's interactions within the cell in real-time. ontosight.ai In the context of non-genomic signaling, such a probe could be used to observe the initial binding events that trigger these rapid cascades.

Research has shown that non-genomic androgen actions can be mediated by the classical androgen receptor located in the cytoplasm or associated with the cell membrane. frontiersin.org For instance, androgen binding can lead to a rapid association of the AR with proteins like the non-receptor tyrosine kinase Src, activating downstream pathways such as the MAPK/ERK cascade. frontiersin.org This activation can occur within minutes of androgen exposure. amegroups.org

The use of a fluorescent testosterone derivative would enable researchers to:

Visualize initial binding sites: Determine if the initiation of non-genomic signaling occurs at discrete locations within the cytoplasm or near the plasma membrane.

Track receptor dynamics: Observe the real-time movement or conformational changes of the receptor upon ligand binding, without the need for genetic tagging of the receptor itself.

Correlate binding with downstream events: Combine fluorescence microscopy with other cellular assays to link the localization of the fluorescent androgen with the activation of specific kinases (e.g., through phospho-specific antibodies).

While the principle is well-established, specific studies detailing the use of this compound for explicitly probing these non-genomic AR pathways are not prominent in published literature. The primary application described for this probe since its initial synthesis has been in steroid-protein binding studies and immunoassays. nih.gov

The following table is illustrative and represents the type of data that could be generated in studies of non-genomic signaling using fluorescent androgen probes. The values are not specific to this compound.

Table 1: Representative Findings in Non-Genomic Androgen Signaling Studies

| Cellular Event | Typical Timeframe | Key Proteins Involved | Method of Observation |

|---|---|---|---|

| AR association with Src Kinase | 1-5 minutes | Androgen Receptor (AR), Src | Co-immunoprecipitation, Proximity Ligation Assay |

| ERK1/2 Phosphorylation | 2-10 minutes | ERK1/2, MEK | Western Blot, Immunofluorescence |

| Akt Phosphorylation | 5-15 minutes | Akt, PI3K | Western Blot, Flow Cytometry |

| Intracellular Calcium ([Ca2+]) Flux | Seconds to minutes | G-protein coupled receptors, Phospholipase C | Live-cell imaging with calcium-sensitive dyes |

Studies on Interactions with Membrane-Associated Steroid Receptors

Beyond the classical intracellular androgen receptor, there is evidence for distinct steroid receptors located on the plasma membrane. nih.gov These membrane-associated receptors are thought to mediate some of the rapid, non-genomic effects of androgens by initiating signal transduction cascades directly from the cell surface. nih.gov Investigating these interactions requires tools that can differentiate between binding events at the cell surface and those occurring inside the cell.

The gold standard for studying membrane-exclusive steroid effects is the use of membrane-impermeable ligands. amegroups.org A commonly used tool in this area is testosterone conjugated to a large protein like bovine serum albumin and then labeled with a fluorophore (e.g., Testosterone-BSA-FITC). The large size of the BSA molecule prevents the conjugate from crossing the cell membrane, ensuring that any observed fluorescence or biological effect is due to interaction with a surface receptor. amegroups.org

Studies using such membrane-impermeable probes have successfully demonstrated specific binding to the surface of various cell types and have initiated non-genomic responses like rapid increases in intracellular calcium. nih.gov Some research suggests these membrane receptors may be G-protein coupled receptors (GPCRs) or other novel proteins, distinct from the classical AR. frontiersin.orgnih.gov

This compound, as a smaller molecule, is presumed to be cell-permeable, similar to native testosterone. Its original design purpose was for studying steroid-protein interactions in general, without the specific aim of isolating membrane-bound events. nih.gov Therefore, it would primarily report on the total cellular interactions of testosterone, including binding to the abundant intracellular androgen receptor population. It would not, by itself, be the ideal tool to selectively study membrane-associated receptors. To be used for this purpose, it would need to be conjugated to a larger, membrane-impermeable entity.

The following table provides a representative comparison of fluorescent probes used in studying androgen receptor interactions. The properties listed for this compound are based on its chemical structure and intended applications as described in the literature.

Table 2: Comparison of Fluorescent Probes for Androgen Receptor Studies

| Probe | Presumed Cell Permeability | Primary Research Application | Key Advantage |

|---|---|---|---|

| This compound | Permeable | Immunoassays; total cellular AR binding studies | Tracks the steroid ligand directly |

| Testosterone-BSA-FITC | Impermeable | Studies of membrane-associated androgen receptors | Selectively labels cell surface receptors |

| GFP-Androgen Receptor | N/A (Receptor is tagged) | Studies of AR localization and trafficking | Allows tracking of the receptor protein itself |

Applications of Testosterone Dap Fluorescein in Biochemical and Cellular Research Assays

Utilization in High-Throughput Screening (HTS) for Ligand Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. ewadirect.comufl.edu Testosterone-dap-fluorescein has been instrumental in the development of HTS assays aimed at identifying new ligands for the androgen receptor.

Development of Fluorescence Polarization-Based Assays

Fluorescence polarization (FP) is a technique used to measure the binding of molecules in solution. bmglabtech.com In the context of AR research, FP assays utilize this compound as a fluorescent tracer. When this compound is bound to the larger AR protein, its rotation in solution is slowed, resulting in a high degree of polarized fluorescence. Conversely, when it is free in solution, it tumbles more rapidly, leading to a decrease in fluorescence polarization. nih.gov

This principle forms the basis of competitive binding assays for HTS. thermofisher.comthermofisher.com In these assays, a mixture of AR and this compound produces a high FP signal. When a test compound that also binds to the AR is introduced, it competes with this compound for binding to the receptor. If the test compound has a significant affinity for the AR, it will displace the fluorescent ligand, causing a decrease in the FP signal. nih.gov This change in polarization is directly proportional to the amount of the unlabeled test compound bound to the receptor, allowing for the rapid screening of large chemical libraries to identify potential AR ligands. nih.gov

A typical FP-based assay involves the following steps:

Incubation of the androgen receptor with this compound.

Addition of a test compound.

Measurement of fluorescence polarization using a plate reader.

Identification of "hits" based on a significant decrease in the FP signal.

Table 1: Key Parameters in a Fluorescence Polarization Assay for Androgen Receptor Ligand Discovery

| Parameter | Description | Typical Value/Condition |

| Fluorescent Tracer | The fluorescently labeled ligand that binds to the target protein. | This compound or similar fluorescent androgen. |

| Target Protein | The protein of interest whose ligand-binding activity is being screened. | Androgen Receptor (AR) ligand-binding domain. thermofisher.com |

| Test Compounds | A library of chemical compounds being screened for binding affinity. | Varies depending on the library. |

| Excitation Wavelength | The wavelength of light used to excite the fluorophore. | ~485 nm for fluorescein (B123965). |

| Emission Wavelength | The wavelength of light at which fluorescence is measured. | ~520-535 nm for fluorescein. thermofisher.com |

| Assay Format | The physical setup of the experiment. | Typically performed in 384-well or 96-well plates for HTS. nih.gov |

Application in Fluorescence Resonance Energy Transfer (FRET) Assays for Protein-Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). thno.orgresearchgate.net This technique is highly dependent on the distance between the donor and acceptor fluorophores and is a powerful tool for studying protein-protein interactions. researchgate.netnih.gov In the context of AR research, FRET assays can be designed to investigate the interaction of the AR with other proteins, such as co-regulators. nih.gov

In a typical FRET assay for AR interactions, the AR might be tagged with a donor fluorophore (e.g., Green Fluorescent Protein - GFP), and an interacting protein would be tagged with an acceptor fluorophore. Alternatively, a fluorescent ligand like this compound can act as one of the FRET partners when the AR or an interacting protein is labeled with a suitable complementary fluorophore. When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm), allowing for energy transfer from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. researchgate.net

The use of this compound in FRET assays can provide valuable insights into the ligand-dependency of AR protein-protein interactions. For example, by measuring the FRET signal in the presence and absence of this compound, researchers can determine if the binding of an androgen is required for the interaction between the AR and another protein. nih.gov

Live-Cell Imaging and Tracking of Androgen Receptor Localization and Dynamics

The fluorescent nature of this compound makes it an excellent probe for live-cell imaging studies, allowing for the real-time visualization and tracking of the androgen receptor within living cells. innoprot.comwikipedia.org

Visualization of Intracellular Distribution and Nuclear Translocation Events

In the absence of an androgen, the androgen receptor is primarily located in the cytoplasm of the cell. wikipedia.orgnih.gov Upon binding to an androgen, such as testosterone (B1683101), the AR undergoes a conformational change and translocates into the nucleus. wikipedia.orgnih.gov This nuclear translocation is a critical step in the activation of androgen-responsive genes. wikipedia.org

By treating cells with this compound, researchers can directly visualize this process using fluorescence microscopy. The fluorescent signal from the compound allows for the tracking of the AR as it moves from the cytoplasm into the nucleus. chemrxiv.org This provides a powerful tool to study the kinetics and mechanisms of AR nuclear import. For instance, studies have shown that AR nuclear translocation can be observed within minutes of androgen exposure. nih.gov

Table 2: Research Findings on Androgen Receptor Nuclear Translocation

| Study Focus | Key Finding | Reference |

| Kinetics of Translocation | The androgen receptor nuclear signal reached a plateau approximately 20 minutes after exposure to dihydrotestosterone (B1667394) (DHT). | nih.gov |

| Role of Cytoskeleton | The actin-binding protein filamin has been identified as an important molecule in facilitating the movement of the AR from the cytoplasm to the nucleus. | nih.gov |

| Inhibition of Translocation | Certain antagonist compounds can block the DHT-induced translocation of the AR to the nucleus. | nih.gov |

Dynamic Studies of Receptor Movement and Clustering in Living Cells

Live-cell imaging with this compound enables the study of the dynamic behavior of the androgen receptor within the nucleus. Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the mobility of the fluorescently-labeled AR. nih.gov In a FRAP experiment, a specific region of the nucleus containing the fluorescent AR is intentionally photobleached with a high-intensity laser. The rate at which fluorescence recovers in this region, due to the movement of unbleached AR-Testosterone-dap-fluorescein complexes from surrounding areas, provides information about the receptor's diffusion and binding dynamics within the nucleus. nih.gov

These dynamic studies can reveal how the AR interacts with chromatin and other nuclear components. For example, a slower recovery in a FRAP experiment might indicate that the AR is tightly bound to DNA or other nuclear structures, while a faster recovery would suggest more free diffusion. This information is crucial for understanding how the AR regulates gene expression.

Assessment of Cellular Uptake and Efflux Mechanisms

The fluorescent properties of this compound also make it a useful tool for investigating the mechanisms by which androgens enter and exit cells. By measuring the intracellular fluorescence intensity over time, researchers can study the rates of uptake and efflux of the compound. nih.gov

These studies can help to identify and characterize the transporter proteins that are involved in moving androgens across the cell membrane. For example, experiments could be designed to test the effects of various inhibitors on the uptake or efflux of this compound, thereby implicating specific transporters in the process. Understanding these transport mechanisms is important for comprehending both normal androgen physiology and the pharmacokinetics of androgen-based drugs. researchgate.net Cellular efflux mechanisms, such as the action of efflux pumps, can also be investigated using fluorescent probes. mdpi.com

Permeability Studies Across Model Cell Membranes

The ability of molecules to cross cell membranes is a fundamental aspect of cellular biology and pharmacology. For steroid hormones like testosterone, which are lipophilic, passive diffusion across the lipid bilayer is a primary mechanism of entry into cells. nih.gov The study of this process, known as permeability, often utilizes model systems that mimic biological membranes. These can range from artificial phospholipid bilayers to more complex tissue-engineered skin models. nih.govmdpi.com

This compound is a valuable tool in such studies. The testosterone component allows it to interact with and traverse cell membranes in a manner similar to the native hormone, while the covalently linked fluorescein molecule provides a readily detectable signal. Researchers can apply a solution of this compound to one side of a model membrane, such as in a Franz diffusion cell apparatus, and measure the rate at which the fluorescence appears on the other side. mdpi.com This allows for the quantification of the permeability coefficient and the study of how various factors, such as membrane composition or the presence of other compounds, affect the transport of testosterone. nih.govuvigo.es For instance, studies have shown that even minor changes to a steroid's structure or the lipid composition of a membrane can significantly alter permeability. nih.gov The use of a fluorescent probe like fluorescein diacetate (a molecule that becomes fluorescent inside cells) is a common method for assessing membrane integrity and permeability, and this compound operates on a similar principle of using fluorescence to track molecular movement across a barrier. researchgate.net

Interactive Data Table: Permeability of this compound Across a Model Skin Membrane

This table presents hypothetical data from an experiment measuring the cumulative amount of this compound that has permeated a tissue-engineered skin model over 24 hours, illustrating how such data would be collected.

| Time (Hours) | Cumulative Permeation (µg/cm²) | Flux (µg/cm²/hr) |

| 1 | 0.8 | 0.80 |

| 2 | 2.0 | 1.20 |

| 4 | 4.5 | 1.25 |

| 6 | 6.7 | 1.10 |

| 12 | 11.5 | 0.80 |

| 24 | 18.0 | 0.54 |

Data is illustrative, based on the principles described in permeability assays. mdpi.com

Investigation of Transporter-Mediated Cellular Accumulation

While passive diffusion is a key entry mechanism for steroids, the uptake of many small molecules into cells is also facilitated by membrane transporter proteins. nih.gov These transporters, which can be overexpressed in certain cell types like cancer cells, provide a mechanism for selective and efficient accumulation. mdpi.com The study of these transport systems is crucial for understanding both normal physiology and the mechanisms of drug delivery and resistance. nih.gov

This compound serves as an effective probe for investigating transporter-mediated uptake. The testosterone moiety can be recognized and transported by specific carrier proteins. By incubating cells with this compound, researchers can monitor its intracellular accumulation by measuring the increase in cellular fluorescence over time. This can be achieved using techniques like fluorescence microscopy or plate-based fluorescence readers. To confirm that the uptake is transporter-mediated, experiments can be run in the presence of known transporter inhibitors. nih.gov A significant reduction in the rate of fluorescence accumulation in the presence of an inhibitor would indicate that the uptake is dependent on the activity of that specific transporter. This approach allows for the characterization of transporter kinetics and the screening of compounds that may interact with these transport systems.

Interactive Data Table: Transporter-Mediated Cellular Accumulation of this compound

This table shows example data comparing the intracellular fluorescence intensity in cells incubated with this compound, with and without a specific transporter inhibitor.

| Time (Minutes) | Fluorescence (Control Cells) | Fluorescence (with Inhibitor) |

| 0 | 5 | 5 |

| 5 | 55 | 15 |

| 15 | 150 | 30 |

| 30 | 280 | 45 |

| 60 | 450 | 60 |

Data represents Relative Fluorescence Units (RFU) and is for illustrative purposes. A lower fluorescence level in the inhibitor-treated group suggests transporter-dependent uptake. nih.gov

Flow Cytometry for Cell Population Analysis and Sorting Based on Fluorescent Signal

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. redalyc.org A specialized application of this technology, Fluorescence-Activated Cell Sorting (FACS), allows for the physical separation and collection of specific cell subpopulations based on their fluorescent properties. nih.govbio-rad.comsinobiological.com

This compound is ideally suited for use with these techniques. When a mixed population of cells is incubated with the compound, cells that either bind it on their surface (e.g., via receptors) or internalize it (e.g., via transporters) will become fluorescent. bio-rad.com This suspension of cells is then directed in a single file through one or more laser beams in a flow cytometer. nih.gov The instrument measures the light scattered by each cell, providing information on its size and granularity, as well as the intensity of the fluorescence emitted from the this compound. bio-rad.com

This allows for the rapid analysis of thousands of cells per second, generating quantitative data on what percentage of the population is positive for the fluorescent signal and the distribution of fluorescence intensity across those cells. Furthermore, a FACS instrument can use this information to physically isolate the fluorescent cells. bio-rad.com As cells pass through the laser, a charge is applied to droplets containing the cells of interest, which are then deflected into a collection tube. nih.gov This provides a highly pure population of cells that have interacted with the testosterone conjugate, which can then be used for subsequent molecular analyses, such as genomics or proteomics. nih.govnih.gov

Interactive Data Table: Example FACS Profile for Cell Sorting

This table illustrates a potential outcome of a FACS experiment designed to sort cells based on their uptake of this compound.

| Population | Fluorescence Signal | Percentage of Total Cells | Post-Sort Purity |

| P1 | Negative | 65% | N/A |

| P2 | Low | 25% | >98% |

| P3 | High | 10% | >99% |

This illustrative data shows the separation of a heterogeneous cell mixture into distinct populations based on fluorescence intensity after incubation with this compound. bio-rad.comnih.gov

In Vitro Studies on Receptor Occupancy and Ligand-Induced Conformational Changes

The biological effects of hormones like testosterone are initiated by their binding to specific receptor proteins, such as the androgen receptor. This binding event is central to signal transduction. This compound is a key reagent for studying two critical aspects of this interaction: receptor occupancy and ligand-induced conformational changes.

Receptor Occupancy (RO) assays are used to quantify the proportion of a specific receptor on a cell surface that is bound by a ligand. precisionformedicine.com These assays are often performed using flow cytometry. nih.gov In a typical competitive binding format, cells expressing the target receptor are incubated with a fixed concentration of this compound and varying concentrations of a non-fluorescent test compound. The test compound competes with this compound for binding to the receptor. A high degree of binding by the test compound will displace the fluorescent ligand, resulting in a lower fluorescence signal from the cells. precisionformedicine.com By measuring the fluorescence at different concentrations of the test compound, researchers can determine its binding affinity and the degree of receptor occupancy at a given dose. nih.govnih.gov

Ligand-Induced Conformational Changes are structural alterations in a receptor that occur upon ligand binding. elifesciences.org These changes are essential for activating the receptor and initiating downstream signaling cascades. nih.gov The binding of this compound to its cognate receptor acts as the trigger for such a conformational shift. While the fluorescence of the probe itself does not directly measure the change in the receptor's shape, the compound is indispensable as the biological initiator of the event. Once the ligand is bound, sophisticated biophysical techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or molecular dynamics simulations can be employed to map the specific regions of the receptor that undergo structural changes. nih.govbiorxiv.org

Interactive Data Table: Competitive Receptor Occupancy Assay

This table shows representative data from a receptor occupancy assay where a non-labeled competitor is used to displace this compound from its receptor.

| Competitor Concentration (nM) | Fluorescence Signal (MFI) | Receptor Occupancy (%) |

| 0 | 10,000 | 0% |

| 1 | 8,500 | 15% |

| 10 | 5,200 | 48% |

| 100 | 1,100 | 89% |

| 1000 | 550 | 94.5% |

MFI stands for Mean Fluorescence Intensity. The decrease in MFI indicates displacement of the fluorescent ligand by the non-labeled competitor, allowing calculation of receptor occupancy. precisionformedicine.comnih.gov

Advanced Methodologies and Quantitative Approaches Employing Testosterone Dap Fluorescein

Super-Resolution Microscopy for High-Resolution Subcellular Localization (e.g., STED, STORM)

Conventional fluorescence microscopy is constrained by the diffraction limit of light, which restricts the maximal achievable resolution to approximately 200 nm. ibidi.com Super-resolution microscopy (SRM) techniques bypass this limitation, enabling the visualization of cellular structures at a near-molecular scale of 5-20 nm. ibidi.com These "nanoscopy" methods are pivotal for elucidating the precise spatial organization of the androgen receptor following ligand binding. ibidi.compromega.sg By using a probe like Testosterone-dap-fluorescein, researchers can pinpoint the location of the ligand-bound receptor with unprecedented accuracy.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using two laser beams: an excitation laser that causes fluorophores to fluoresce and a donut-shaped depletion laser that de-excites fluorophores at the periphery of the focal spot through stimulated emission. promega.sgtechnologynetworks.com This process effectively narrows the area from which a fluorescence signal is detected, generating a super-resolved image point-by-point. technologynetworks.commicroscopyu.com A key advantage of STED is its ability to produce super-resolution images directly and in real-time, which simplifies the imaging process. promega.sgnih.gov

Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of specialized fluorophores between a fluorescent "on" state and a dark "off" state. promega.sgnih.gov In any given imaging cycle, only a sparse, random subset of fluorophores is activated, allowing their positions to be determined with high precision. microscopyu.com By repeatedly imaging these stochastic activations over thousands of frames, a composite super-resolution image is reconstructed. nih.gov While STORM can achieve very high spatial resolution, it requires post-acquisition data processing. nih.gov

The application of these techniques with this compound would enable researchers to resolve fundamental questions about AR biology, such as visualizing the clustering of receptors on the nuclear membrane, their association with specific chromatin domains, or their distribution within distinct subcellular compartments. promega.sgoup.complos.org

| Feature | STED Microscopy | STORM |

| Principle | A depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the point-spread function. technologynetworks.commicroscopyu.com | Stochastically activates sparse subsets of photoswitchable fluorophores and precisely localizes them over time to reconstruct an image. microscopyu.comnih.gov |

| Resolution | Down to ~20-50 nm. ibidi.com | Down to ~5-20 nm. ibidi.com |

| Imaging Speed | Capable of real-time imaging. promega.sg | Typically slower, requiring the acquisition of many frames for reconstruction. nih.gov |

| Data Processing | Generates a super-resolution image directly without extensive post-processing. nih.gov | Requires complex computational reconstruction of the final image from single-molecule localizations. promega.sg |

| Laser Intensity | Utilizes relatively high laser intensities for the depletion beam. nih.gov | Generally uses lower laser intensities spread over a longer acquisition time. |

Single-Molecule Fluorescence Spectroscopy for Probing Receptor-Ligand Dynamics

Single-molecule fluorescence spectroscopy and microscopy (SMM) are powerful techniques used to observe the behavior of individual protein molecules in real-time within living cells. eur.nlnih.gov This approach provides a granular view of molecular interactions, revealing dynamic processes that are averaged out in ensemble measurements. eur.nl By tracking individual this compound molecules, it is possible to directly measure the binding and dissociation kinetics of the ligand with its receptor, characterize the receptor's diffusion patterns, and identify distinct functional states. eur.nlrsc.org

Research using fluorescently-tagged AR (YFP-AR) has successfully applied SMM to distinguish between different modes of AR-DNA binding. eur.nl These studies identified very brief interactions on the order of milliseconds, representing the receptor probing random DNA sites, as well as longer-lasting interactions of several seconds that are induced by hormone binding and are characteristic of engagement with specific response elements. eur.nl

Applying this methodology with this compound would allow for the direct quantification of how the ligand itself influences these dynamics. For example, single-particle tracking could reveal changes in the AR's mobility upon ligand binding, reflecting the formation of larger protein complexes in the nucleoplasm. eur.nl Furthermore, techniques like single-molecule Förster Resonance Energy Transfer (smFRET), where energy is transferred between two nearby fluorophores, could be employed to study the conformational changes within the androgen receptor as it binds to this compound. news-medical.netmdpi.com

| Parameter | Finding with Agonist (R1881) | Finding with Antagonist (OHF) | Method |

| AR Mobility | Two populations observed: a fast-moving fraction and a slow, chromatin-bound fraction. eur.nl | The fast-moving fraction dramatically increases to ~88.5%. eur.nl | Single-Molecule Microscopy (SMM) eur.nl |

| Diffusion Coefficient (Fast Fraction) | 1.48 ± 0.11 µm²/s. eur.nl | 2.31 ± 0.11 µm²/s (faster than with agonist). eur.nl | SMM eur.nl |

| Diffusion Coefficient (Slow/Bound Fraction) | 0.03 µm²/s (similar to histone H2B). eur.nl | Not significantly populated. eur.nl | SMM eur.nl |

| Residence Time at Target DNA | Slower dissociation, indicating stable binding. nih.gov | Dramatically faster dissociation, indicating transient interaction. nih.gov | Fluorescence Recovery After Photobleaching (FRAP) nih.gov |

Quantitative Imaging Techniques for Receptor Density and Ligand Concentration Determination

A critical aspect of understanding hormone action is the ability to quantify the number of receptors within a cell or tissue and to measure ligand concentrations at the site of action. plos.orgnih.gov Fluorescent probes like this compound are ideal tools for these quantitative imaging applications.

Automated and Time-Resolved Fluorescence Imaging: High-throughput microscopy platforms combined with automated image analysis allow for the objective quantification of fluorescence intensity on a cell-by-cell basis across large populations. plos.orgnih.gov This approach, often called high-content screening (HCS), can simultaneously measure multiple parameters, such as the amount of nuclear-translocated AR and its subnuclear patterning. plos.org The fluorescence signal from this compound can be directly correlated with the concentration of bound receptors, providing a quantitative measure of AR levels. chemrxiv.orgchemrxiv.org Time-resolved fluorescence (TRF) imaging is another technique that improves signal-to-noise by measuring fluorescence after a delay, which reduces interference from short-lived background autofluorescence, enabling highly sensitive and quantifiable detection in tissue sections. nih.govnih.gov

Kinetic Modeling for Receptor Density: A more advanced method for quantifying receptor density in vivo involves a dual-probe approach coupled with tracer kinetic modeling. nih.gov This technique uses both a targeted fluorescent probe (like this compound) and a non-targeted reference probe labeled with a different fluorophore. nih.gov By simultaneously imaging the uptake of both probes, the model can distinguish between specific receptor-mediated uptake and non-specific accumulation, yielding a more accurate in vivo quantification of receptor expression. nih.gov

| Technique | Measurement | Application with this compound | Key Finding/Principle |

| High-Content Screening (HCS) | AR nuclear translocation, nuclear patterning, transcriptional activity. plos.org | Quantify AR translocation and subnuclear localization in response to varying concentrations of the ligand. plos.org | Allows for multiplexed, cell-by-cell analysis of AR function in large, unsynchronized cell populations. plos.org |

| Time-Resolved Fluorescence (TRF) Imaging | AR and PSA protein expression in prostate tissue. nih.govnih.gov | Measure AR density in benign versus malignant tissue sections. nih.gov | Provides a highly quantifiable and sensitive signal with low background, suitable for clinical tissue samples. nih.govnih.gov |

| Dual-Probe Kinetic Modeling | In vivo receptor density (e.g., EGFR). nih.gov | Determine AR density in tumors or other tissues in vivo by correcting for non-specific probe accumulation. nih.gov | Uses a non-targeted reference probe to account for non-specific uptake and vascular permeability effects. nih.gov |

Integration with Microfluidic Platforms for Miniaturized Assays

Microfluidic technology enables the creation of "lab-on-a-chip" devices that miniaturize and automate complex biological and chemical assays. nih.govrsc.org These platforms offer significant advantages, including drastically reduced consumption of valuable reagents (in the sub-microliter range), high-throughput capabilities, and compatibility with standard fluorescence detection systems. nih.govplos.org

The stable fluorescent properties of this compound make it an excellent candidate for integration into such platforms. For instance, a microfluidic device could be designed to perform high-throughput dose-response assays to screen compound libraries for their ability to compete with this compound for binding to the androgen receptor. nih.gov This would allow for the rapid identification and characterization of potential AR modulators using minimal amounts of the test compounds and the receptor protein.

Furthermore, the integration of this compound into microfluidic systems holds promise for the development of portable, point-of-care diagnostic devices. researchgate.net Such a platform could be used for rapid, quantitative measurement of testosterone (B1683101) levels or for assessing AR pathway activity in clinical samples, bridging the gap between advanced research methodologies and practical clinical applications. rsc.org

| Advantage of Microfluidic Integration | Description | Relevance for this compound Assays |

| Miniaturization & Reduced Consumption | Assays are performed in nanoliter to microliter volumes, saving costly reagents like purified receptors or antibodies. nih.govplos.org | Enables cost-effective, high-throughput screening of compounds that compete with this compound for AR binding. |

| Automation & High Throughput | Robotic handling is replaced by integrated fluid control, allowing for hundreds or thousands of assays to be run in parallel on a single chip. rsc.orgplos.org | Facilitates large-scale studies of ligand-receptor kinetics and dose-response relationships. |

| Precise Fluid Control | Allows for the creation of stable concentration gradients and rapid changes in the chemical environment. | Ideal for detailed kinetic studies of this compound binding and dissociation from the androgen receptor. |

| Integration with Detection | Devices are compatible with standard fluorescence microscopy and plate readers for data acquisition. nih.gov | The fluorescent signal from this compound can be readily measured to quantify binding and competition. |

| Potential for Portability | The small footprint of microfluidic systems makes them suitable for developing portable, point-of-care diagnostic tools. researchgate.net | Could lead to devices for rapid, on-site measurement of androgen levels or AR activity using this compound. |

Comparative Analysis and Future Directions in Fluorescent Steroid Probe Research

Comparative Studies with Other Fluorescent Androgen Probes

The utility of any fluorescent probe is defined by its specific characteristics and performance within a given experimental context. Testosterone-dap-fluorescein, an early example of a fluorescent androgen, serves as a valuable reference point for evaluating the advancements in this class of molecules. Prepared by coupling testosterone (B1683101) to fluorescein (B123965) via a diamino propane (B168953) (dap) linker, its development was a crucial step in visualizing androgen-related biological processes. nih.gov

Evaluation of Advantages and Limitations in Specific Research Contexts

Fluorescent androgen probes have been developed for diverse applications, from immunoassays to live-cell imaging of androgen receptor (AR) dynamics. Each probe possesses a unique set of advantages and limitations that dictate its suitability for specific research questions.

This compound has proven to be a valuable tool, particularly in the development of highly sensitive immunoassays. For instance, it was instrumental in creating time-resolved fluoroimmunoassays capable of detecting picogram levels of testosterone in serum, a significant improvement that enabled studies in populations with low testosterone levels. However, as a research tool for cellular imaging, it has limitations. Probes with relatively low binding affinity for the androgen receptor may be insufficient for reliable receptor detection. Furthermore, the fluorescein moiety itself is susceptible to photobleaching and its fluorescence is pH-sensitive, which can complicate quantitative imaging. nih.govnih.gov

In contrast, modern probes have been engineered to overcome these limitations. The ARi-FL series of probes (e.g., ARi-488-FL and ARi-650-FL) are non-steroidal, high-affinity AR antagonists. chemrxiv.orgchemrxiv.orgresearchgate.net Their key advantages include high binding affinity (IC50 ≈ 13 nM), excellent metabolic stability in human serum, and utility in noninvasive near-infrared (NIR) imaging of AR-expressing tumors in vivo. chemrxiv.org These features make them powerful tools for studying AR signaling in cancer progression and monitoring treatment response. chemrxiv.orgchemrxiv.orgresearchgate.net A limitation is that as antagonists, their interaction with the AR differs from that of agonist probes based on the natural testosterone scaffold.

Other classes of probes offer unique functionalities. Steroid-coumarin conjugates have been designed to study the self-assembly of steroids and can selectively visualize intracellular organelles like lipid droplets. rsc.org Neurosteroid analogs conjugated to fluorophores like 7-nitro-2,1,3-benzoxadiazol-4-yl amino (NBD) have been shown to photopotentiate GABAA receptor function, opening avenues for studying steroid action in the nervous system beyond the classical AR. nih.gov

The following table provides a comparative overview of selected fluorescent androgen and steroid probes:

| Probe Name | Steroid/Core Scaffold | Fluorophore | Key Advantages | Key Limitations | Primary Research Context | Citations |

| This compound | Testosterone | Fluorescein | Useful in sensitive fluoroimmunoassays. | Lower binding affinity for AR; fluorescein has pH sensitivity and photostability issues. | Immunoassays, early hormone transport studies. | nih.govnih.gov |

| ARi-FL Probes (e.g., ARi-650-FL) | Aryloxycyclohexane (non-steroidal) | Cyanine (B1664457) Dyes (e.g., Alexa Fluor 650) | High AR affinity (~13 nM); high metabolic stability; suitable for in vivo NIR imaging. | Antagonist binding mode; non-steroidal core may not replicate all aspects of natural androgen interaction. | In vivo AR imaging in cancer, monitoring therapy response. | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Steroid-Coumarin Conjugates | Various (Pregnane, Androstane, etc.) | Coumarin | Can self-assemble; selective for organelles like lipid droplets. | May not be specific for androgen receptor imaging. | Studying steroid aggregation and intracellular localization. | rsc.org |

| NBD-Neurosteroid Analogs | Pregnane Steroid | NBD | Photopotentiation of GABAA receptors. | Primary activity is receptor modulation, not just imaging. | Investigating neurosteroid effects on GABAA receptors. | nih.gov |

Assessment of Linker Length and Fluorophore Impact on Probe Performance

The performance of a fluorescent steroid probe is critically dependent on the chemical linker connecting the steroid to the fluorophore and the photophysical properties of the fluorophore itself. researchgate.net

The table below summarizes the influence of these components on probe characteristics:

| Component | Parameter | Impact on Probe Performance | Citations |

| Linker | Length (e.g., C2, C4, C7) | Affects steric hindrance, cell permeability, retention, and subcellular localization. Optimal length can enhance performance. | nih.govresearchgate.net |

| Lipophilicity | Influences uptake and distribution kinetics, and membrane preference. | researchgate.net | |